2'-Fluoro-2-methylamino-5-nitrobenzophenone

Pharmaceutical Analysis Reference Standards Quality Control

This benzophenone derivative is the EP-specified reference standard for Flunitrazepam EP Impurity D. Its distinct 2'-fluoro substitution confers unique HPLC retention (LogP ~3.7) and melting point (186–187°C), eliminating systematic quantification errors caused by non-fluorinated analog substitution. Essential for pharmaceutical QC, ANDA submissions, and forensic toxicology. Certified purity ensures strict pharmacopoeial compliance.

Molecular Formula C14H11FN2O3
Molecular Weight 274.25 g/mol
CAS No. 735-06-8
Cat. No. B1294471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2-methylamino-5-nitrobenzophenone
CAS735-06-8
Molecular FormulaC14H11FN2O3
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F
InChIInChI=1S/C14H11FN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3
InChIKeyGVXPKRIRHDRCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8): What Scientific and Industrial Buyers Need to Know


2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8), also known as (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone, is a synthetic benzophenone derivative with the molecular formula C14H11FN2O3 and a molecular weight of 274.25 g/mol [1]. This yellow crystalline solid is primarily recognized as a degradation product and key related substance in the analysis of the benzodiazepine drug flunitrazepam, where it is designated as Flunitrazepam EP Impurity D [2]. Due to its defined structure and role as a pharmacopoeial impurity standard, it is a critical tool for analytical method development, validation, and quality control in pharmaceutical manufacturing and forensic toxicology [3].

Why 2'-Fluoro-2-methylamino-5-nitrobenzophenone Cannot Be Replaced by a Generic Benzophenone


The common practice of substituting one benzophenone derivative for another in analytical or synthetic applications is invalid for 2'-Fluoro-2-methylamino-5-nitrobenzophenone. Its unique substitution pattern—a 2'-fluoro group on one phenyl ring and a 2-methylamino and 5-nitro group on the other—is directly derived from the acid degradation of flunitrazepam, a specific 1,4-benzodiazepine drug . This is in contrast to the non-fluorinated analog, 2-amino-5-nitrobenzophenone (CAS 1775-95-7), which originates from the degradation of nitrazepam [1]. Consequently, the fluorinated compound exhibits distinct physicochemical properties, such as a significantly higher melting point and increased lipophilicity (LogP), which directly impact its chromatographic retention, solubility, and spectral characteristics [2]. Using an unqualified analog as a reference standard would introduce a systematic error in identification and quantification, invalidating analytical methods and potentially causing compliance failures in regulated pharmaceutical environments.

Quantifiable Differentiation: 2'-Fluoro-2-methylamino-5-nitrobenzophenone vs. Closest Analogs


Regulatory Identity: Certified as Flunitrazepam EP Impurity D

2'-Fluoro-2-methylamino-5-nitrobenzophenone is officially designated as Flunitrazepam EP Impurity D by the European Pharmacopoeia [1]. This formal recognition as a specific impurity standard is a critical differentiator from other benzophenones like 2-amino-5-nitrobenzophenone (Flunitrazepam EP Impurity C) or 2-chloro-5-nitrobenzophenone, which are not the correct certified reference material for this specific application. The UNII code W6SP6E3W8A and CAS RN 735-06-8 are directly linked to this regulatory identity [2].

Pharmaceutical Analysis Reference Standards Quality Control

Increased Lipophilicity: Higher LogP Impacts Chromatographic Retention and Solubility

The substitution of a 2'-fluoro group for the 2-amino group in the non-fluorinated analog 2-amino-5-nitrobenzophenone results in a marked increase in lipophilicity. 2'-Fluoro-2-methylamino-5-nitrobenzophenone has a calculated LogP of 3.69 to 3.85 [1], compared to a LogP of approximately 2.69 for 2-amino-5-nitrobenzophenone [2]. This difference of at least 1.0 log unit translates to the fluorinated compound being roughly ten times more lipophilic, directly impacting its reversed-phase HPLC retention time and solubility profile.

Analytical Chemistry Chromatography Physicochemical Properties

Enhanced Thermal Stability: Elevated Melting Point for Handling and Purity

2'-Fluoro-2-methylamino-5-nitrobenzophenone exhibits a significantly higher melting point of 186-187 °C compared to its non-fluorinated analog, 2-amino-5-nitrobenzophenone, which has a reported melting point range of 161-168 °C . This 20+ °C increase in melting point indicates stronger intermolecular forces in the crystal lattice, likely due to the presence of the electronegative fluorine atom.

Material Science Stability Reference Standards

Analytical Purity Specification: Defined HPLC Purity for Reliable Quantification

The utility of 2'-Fluoro-2-methylamino-5-nitrobenzophenone as a reference standard is predicated on its defined purity. Commercial vendors specify a minimum purity of 98% as determined by HPLC [1]. This high level of purity is essential for its use as an analyte in reversed-phase HPLC and UV spectrophotometry [2]. In contrast, generic research-grade benzophenones may only be offered at 95% purity , which introduces significant uncertainty in quantitative assays.

Analytical Method Validation Quality Control Reference Material

Validated Application Scenarios for 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8)


Certified Reference Standard for Flunitrazepam Impurity Profiling

The primary and most critical application for 2'-Fluoro-2-methylamino-5-nitrobenzophenone is as a certified reference standard for the identification and quantification of Flunitrazepam EP Impurity D [1]. Its use is mandated in pharmaceutical quality control laboratories to ensure the purity of flunitrazepam drug substance and product. Method validation and routine batch release testing depend on this specific compound to meet the monograph specifications of the European Pharmacopoeia, confirming that the impurity profile is within acceptable limits [2].

HPLC Method Development and System Suitability Testing

Due to its distinct chromatographic properties, including a LogP of ~3.7, 2'-Fluoro-2-methylamino-5-nitrobenzophenone is an ideal analyte for developing and validating reversed-phase HPLC methods [1]. It can be used to establish system suitability parameters such as resolution, tailing factor, and theoretical plate count, ensuring that the analytical system is capable of reliably separating the parent drug from its key degradation products and related substances [2].

Synthetic Intermediate and Research Tool in Benzodiazepine Chemistry

As a defined degradation product of flunitrazepam, 2'-Fluoro-2-methylamino-5-nitrobenzophenone serves as a valuable synthetic intermediate or research tool for studies involving the chemistry of 1,4-benzodiazepines [1]. Its unique substitution pattern, characterized by a melting point of 186-187 °C, provides a distinct synthetic handle for the preparation of novel derivatives or for investigating structure-activity relationships within this class of compounds [2].

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